1-Phenoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Phenoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H9F3O It is characterized by the presence of a phenoxy group and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
1-Phenoxy-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
Reactions at the benzylic position are very important for synthesis problems . This compound might undergo free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
It is known that reactions at the benzylic position can lead to various downstream effects .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Biochemical Analysis
Biochemical Properties
1-Phenoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic flux of this compound can influence the levels of metabolites and other intermediates, affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s biological effects and potential interactions with other substances .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules. For example, the compound’s distribution within the cell can affect its ability to modulate enzyme activity and gene expression .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-(trifluoromethyl)benzene can be synthesized through several methods, one of which is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Phenolic derivatives.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-Phenoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 1-Phenoxy-2-(trifluoromethyl)benzene
- 1-Phenoxy-3-(trifluoromethyl)benzene
- 1-Phenoxy-4-(difluoromethyl)benzene
Comparison: 1-Phenoxy-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-phenoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJUDUZMPNCXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380544 | |
Record name | 4-(Trifluoromethyl)diphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-02-4 | |
Record name | 4-(Trifluoromethyl)diphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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